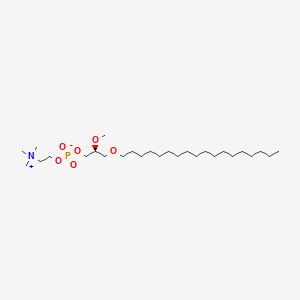![molecular formula C26H33N5O7 B1238004 (2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide CAS No. 62037-45-0](/img/no-structure.png)
(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of chemicals characterized by complex molecular structures involving multiple functional groups, including amides, ketones, and possibly heterocyclic components. These compounds are often studied for their potential pharmacological properties and chemical behaviors.
Synthesis Analysis
Synthetic approaches for complex molecules similar to the target compound often involve multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, metal-free syntheses of trisubstituted pyridines suggest a methodology that could be adapted for the synthesis of complex molecules, utilizing intermediates that undergo specific reactions to introduce various substituents into the molecular framework (Prek et al., 2015).
Applications De Recherche Scientifique
Pharmacological Characterization
(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide is characterized in pharmacological research, particularly in the context of κ-opioid receptors (KOR). Studies have shown its high affinity for human, rat, and mouse KOR and its selectivity in vivo. Such compounds have potential in treating depression and addiction disorders, as evidenced by their effectiveness in various animal models (Grimwood et al., 2011).
Combinatorial Solution-Phase Synthesis
This compound is also involved in solution-phase combinatorial synthesis research. Techniques for creating libraries of similar compounds are explored, significantly contributing to the field of medicinal chemistry and drug development (Malavašič et al., 2007).
Computational Peptidology and Molecular Modeling
The compound plays a role in computational peptidology, where its molecular properties and structures are analyzed. This contributes to a deeper understanding of chemical reactivity in peptides and aids in drug design processes, especially for developing new antifungal agents (Flores-Holguín et al., 2019).
Synthetic Method Development
Research also encompasses the development of new synthetic methods for related compounds. These methods are crucial for producing complex molecules efficiently, which can be used in various pharmaceutical applications (Singh et al., 2005).
Spectrophotometric Method Development
This compound is part of studies focused on developing new spectrophotometric methods for determining similar compounds in raw materials and pharmaceutical preparations. This research significantly enhances the ability to analyze and quality-control various drugs (El-Dien et al., 2012).
Propriétés
Numéro CAS |
62037-45-0 |
|---|---|
Nom du produit |
(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide |
Formule moléculaire |
C26H33N5O7 |
Poids moléculaire |
527.6 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]-N-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C26H33N5O7/c1-13-11-22(33)38-21-12-18(8-9-19(13)21)28-15(3)24(35)30-25(36)20-7-6-10-31(20)26(37)16(4)29-23(34)14(2)27-17(5)32/h8-9,11-12,14-16,20,28H,6-7,10H2,1-5H3,(H,27,32)(H,29,34)(H,30,35,36)/t14-,15-,16-,20-/m0/s1 |
Clé InChI |
BSRAITUIJQXBCY-ULMVMLMRSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](C)C(=O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(C)C(=O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(C)C(=O)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)C |
Synonymes |
N-Ac-Ala-Ala-Pro-Ala-AMC N-acetyl-alanyl-alanyl-prolyl-alanyl-amidomethylcoumarin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



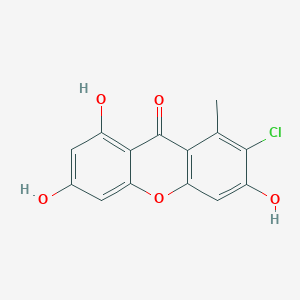

![N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1237928.png)

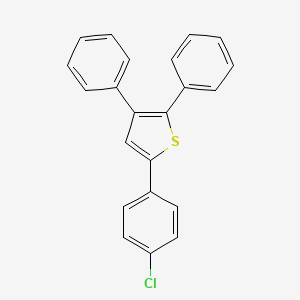

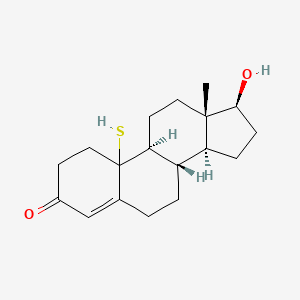
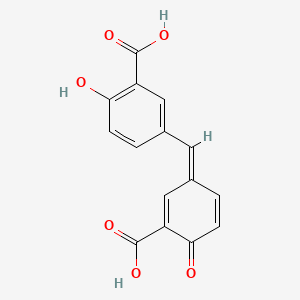
![1-(2-Chlorophenyl)-3-[4-(1-piperidinylmethyl)phenyl]urea](/img/structure/B1237938.png)



![(5R,6R)-6-[[[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B1237944.png)
